molecular formula C26H21ClN4O B11211388 N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11211388
M. Wt: 440.9 g/mol
InChI Key: UNTDUVIJTXYTLB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various aromatic groups

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include halogenated aromatic compounds, amines, and palladium catalysts. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogenating agents and nucleophiles.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often used to introduce aromatic substituents.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s effects are mediated through binding to these targets, which can result in the inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C26H21ClN4O

Molecular Weight

440.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21ClN4O/c1-17-8-11-20(12-9-17)31-15-21(18-6-4-3-5-7-18)24-25(28-16-29-26(24)31)30-19-10-13-23(32-2)22(27)14-19/h3-16H,1-2H3,(H,28,29,30)

InChI Key

UNTDUVIJTXYTLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5

Origin of Product

United States

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